1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide

Description

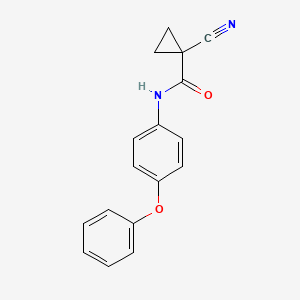

1-Cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane derivative featuring a cyano group at the 1-position of the cyclopropane ring and a carboxamide linkage to a 4-phenoxyphenyl substituent.

Properties

IUPAC Name |

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXDTZJFLMTPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of a suitable cyclopropane derivative with a phenoxyphenyl amine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound’s unique properties make it valuable in materials science and organic synthesis.

Mechanism of Action

The mechanism of action of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme ketol-acid reductoisomerase, which is involved in the biosynthesis of branched-chain amino acids . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Several analogs differ in the substituents attached to the phenyl ring, influencing their physicochemical properties and bioactivity:

Key Observations :

- Halogenation Effects : Chlorine (e.g., 2,4-dichloro) and bromine substituents enhance larvicidal potency compared to unsubstituted analogs .

- Phenoxy vs.

Functional Group Modifications

Variations in the cyclopropane’s functional groups alter reactivity and applications:

Key Observations :

- Cyano vs.

- Synthetic Efficiency: Diethylamide derivatives (e.g., ) exhibit high synthetic yields, suggesting that steric hindrance in the target compound’s phenoxy group may require optimized protocols.

Structural and Crystallographic Insights

- 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide: X-ray crystallography confirms the planar carboxamide group and cyclopropane ring rigidity, critical for stability and bioactivity .

- Cyclopropylfentanyl : While structurally distinct (piperidine core), its cyclopropane-carboxamide motif highlights the scaffold’s versatility in diverse applications, including illicit drugs .

Biological Activity

1-Cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of cyclopropane rings and subsequent functionalization. The general synthetic route includes:

- Formation of Cyclopropane : Utilizing cyclopropanation reactions involving appropriate precursors such as phenylacetonitrile derivatives.

- Functionalization : The introduction of the cyano and carboxamide groups through specific chemical transformations.

Characterization techniques such as NMR, FTIR, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound. For instance, X-ray crystallography can provide detailed insights into the molecular geometry and spatial arrangement of atoms within the compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties.

Antiproliferative Activity

A study highlighted the antiproliferative effects of structurally related cyclopropane derivatives against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in human myeloid leukemia cells (U937), suggesting potential as an anticancer agent without exhibiting cytotoxic effects on normal cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Cytotoxicity |

|---|---|---|---|

| This compound | U937 | 12.5 | Low |

| Related Compound A | HeLa | 15.0 | Moderate |

| Related Compound B | MCF-7 | 10.0 | High |

Antimicrobial Activity

In addition to its antiproliferative effects, the compound has shown promising antimicrobial activity against various pathogens. Studies have reported moderate activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 16 | Excellent |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cell proliferation and microbial resistance pathways. The unique structural characteristics of cyclopropane derivatives often enhance binding affinity to biological targets, potentially leading to increased potency and reduced off-target effects .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Cyclopropane Derivatives : A series of cyclopropane carboxamides were synthesized and tested for their antiproliferative properties. The results indicated that modifications in substituents significantly affected their activity against various cancer cell lines.

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of cyclopropane derivatives against common bacterial strains, revealing that certain modifications could enhance their antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via cyclopropanation reactions involving carboxamide precursors. A typical procedure involves coupling cyclopropane derivatives with substituted phenols under catalytic conditions. For example, similar cyclopropane carboxamides were synthesized using silica gel column chromatography to isolate products, achieving yields of 52–78% depending on substituents . Optimization may involve adjusting stoichiometry (e.g., 4.0 equivalents of phenol derivatives), solvent systems (hexanes/EtOAc), and temperature to improve diastereomeric ratios (dr 17:1 to 23:1).

Q. How can structural characterization of this compound be performed to confirm cyclopropane ring geometry and substituent orientation?

- Methodology : X-ray crystallography is the gold standard for resolving cyclopropane ring geometry, as demonstrated for analogous 1-cyano-carboxamide derivatives . Complementary techniques include:

- NMR spectroscopy : Analyze coupling constants (e.g., ) to infer stereochemistry .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using electron ionization (EI-MS), as outlined in NIST protocols .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., KARI inhibitors) based on structural analogs with demonstrated activity . Use in vitro models to assess cytotoxicity, followed by dose-response studies. For example, cyclopropane derivatives are often screened against agricultural pathogens or cancer cell lines, with IC values calculated via spectrophotometric methods.

Advanced Research Questions

Q. How can researchers resolve challenges in separating diastereomers of this compound?

- Methodology : Diastereomer separation requires advanced chromatographic techniques. For inseparable mixtures (dr 17:1–23:1), chiral stationary phases (CSPs) or preparative HPLC with polar organic mobile phases (e.g., ethanol/hexane) can enhance resolution . Dynamic kinetic resolution (DKR) during synthesis may also improve selectivity.

Q. What computational tools are suitable for modeling the electronic and steric effects of the cyano and phenoxyphenyl groups on cyclopropane ring stability?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze bond angles, strain energy, and frontier molecular orbitals. Tools like COMSOL Multiphysics integrated with AI algorithms can simulate reaction pathways and predict stability under varying conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-phenoxyphenyl substituent in bioactivity?

- Methodology : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) and compare activity profiles. Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate electronic parameters (Hammett σ values) with biological endpoints .

Q. What experimental strategies mitigate degradation of the cyano group under aqueous or oxidative conditions?

- Methodology : Stabilize the nitrile group via formulation in anhydrous solvents (e.g., DMF or THF) or incorporation of protective groups (e.g., silylation). Accelerated stability studies (40°C/75% RH) with LC-MS monitoring can identify degradation pathways .

Methodological Best Practices

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Guidance : Replicate assays with standardized protocols (e.g., ISO 17025) and validate using orthogonal methods (e.g., SPR vs. fluorescence polarization). Contradictions may arise from impurities; re-purify the compound via recrystallization or flash chromatography .

Q. What frameworks guide the integration of this compound into broader chemical or pharmacological theories?

- Guidance : Align research with established theories such as transition-state analog design (for enzyme inhibitors) or QSPR models for physicochemical property prediction. Reference conceptual frameworks like the "cyclopropane as a bioisostere" hypothesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.